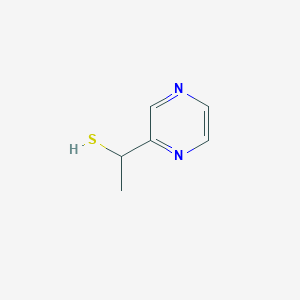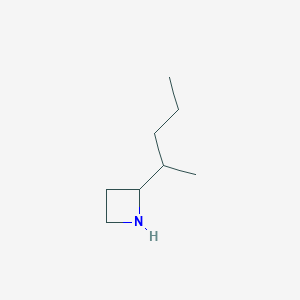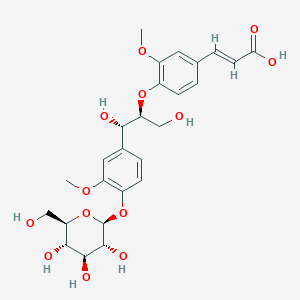
(1R)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with a chiral amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at 0-25°C.
Substitution: SOCl2 or PBr3 in anhydrous conditions at 0-25°C.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
(1R)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1R)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The pyrazole ring enhances the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(Pyridin-2-yl)ethanol
- (1R)-1-(3-chlorophenyl)propan-1-ol
- (1R)-1-(4-ethylphenyl)ethan-1-ol
Uniqueness
(1R)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H13N3O |
|---|---|
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
(1R)-2-amino-1-(1-ethylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C7H13N3O/c1-2-10-5-6(4-9-10)7(11)3-8/h4-5,7,11H,2-3,8H2,1H3/t7-/m0/s1 |
Clave InChI |
SBDVCNXINPNTRT-ZETCQYMHSA-N |
SMILES isomérico |
CCN1C=C(C=N1)[C@H](CN)O |
SMILES canónico |
CCN1C=C(C=N1)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


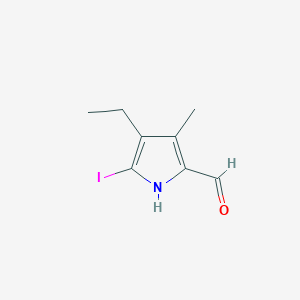
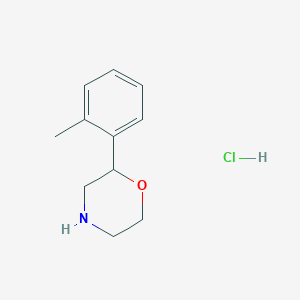
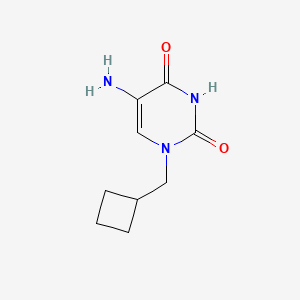

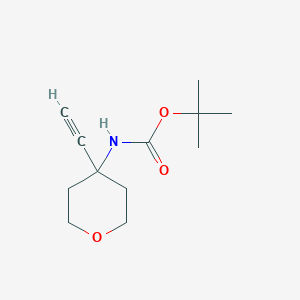

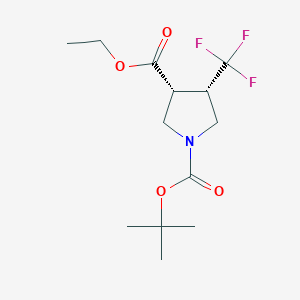
![Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15239142.png)
![Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B15239158.png)
